Cas no 1466-08-6 (2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-)
![2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- structure](https://ja.kuujia.com/scimg/cas/1466-08-6x500.png)
1466-08-6 structure
商品名:2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
- (E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
- (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4β-(methylamino)benzo[cd]indole-5β-yl]-2-propene-1-ol
- 2-Propen-1-ol,2-methyl-3-[1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-, [4R-[4a,5a(E)]]-
- 6,7-Seco-10b-ergoline-8-methanol, 8,9-didehydro-6-methyl-, (E)-(8CI)
- Benz[cd]indole, 2-propen-1-ol deriv.
- Chanoclavine II (7CI)
- ChanoclavinII
- Chanoclavine II
- (E)-2-Methyl-3-[(4R)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5β-yl]-2-propen-1-ol
- CHANOCLAVINE-II
- 2-Propen-1-o1, 2-methyl-3-(1,3,4,5-tetrahydro-4-(methylamino)benz(cd)indol-5-yl)-, (4R-(4alpha,5alpha(E)))-
- 1466-08-6
- Q15410882
- (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4beta-(methylamino)benzo[cd]indole-5beta-yl]-2-propene-1-ol
- CHEBI:200025
- CHANOCLAVINE EPIMER AT POSITION 10 [MI]
- CHANOCLAVIN II
- UNII-3ZLN2ZRI6Q
- DTXSID10932863
- CHANOCLAVINE EPIMER AT POSITION 10
- 2-PROPEN-1-OL, 2-METHYL-3-((4R,5S)-1,3,4,5-TETRAHYDRO-4-(METHYLAMINO)BENZ(CD)INDOL-5-YL)-, (2E)-
- 3ZLN2ZRI6Q
-
- インチ: InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1
- InChIKey: SAHHMCVYMGARBT-GJTNBUKJSA-N
- ほほえんだ: OC/C(=C/[C@@H]1[C@H](NC)CC2=CNC3=CC=CC1=C23)/C
計算された属性
- せいみつぶんしりょう: 159.068414
- どういたいしつりょう: 159.068414
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.1
2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- 関連文献
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Minoru Ishikura,Koji Yamada Nat. Prod. Rep. 2009 26 803
-
3. Photocyclisation of enamides. Part 35. New total syntheses of the ergot alkaloids (±)-chanoclavine-1 and (±)-isochanoclavine-I using a fragmentation of 3-amino alcoholsIchiya Ninomiya,Naoko Habe ( née Kuninobu),Toshiko Kiguchi,Takeaki Naito J. Chem. Soc. Perkin Trans. 1 1991 3275
1466-08-6 (2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-) 関連製品
- 2228414-43-3(2-2-(methoxymethyl)oxan-2-ylpropanal)
- 852367-07-8(N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide)
- 2172213-56-6(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2-methylbutanoic acid)
- 1909309-67-6(2-(2-thienyl)tetrahydropyran-4-amine;hydrochloride)
- 1603018-94-5(3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid)
- 2228997-26-8(5-(1-bromo-2-methylpropan-2-yl)-N,N,4-trimethyl-1,3-thiazol-2-amine)
- 875849-88-0(5-(2,3-dihydro-1-benzofuran-5-yl)pentanoic acid)
- 1342969-44-1(6-Bromo-8-chloroquinolin-2-amine)
- 108032-44-6(1-Bromo-1-deoxy-α-L-idopyranuronic Acid Methyl Ester Triacetate)
- 60297-65-6(Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-3-oxo-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
